molecular formula C21H26N2O4 B248752 1-(3,5-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B248752
M. Wt: 370.4 g/mol
InChI Key: JSORCANAQVRVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a structural analog of mescaline and has been identified as a potential hallucinogen.

Mechanism of Action

DMMDA-2 acts as a partial agonist at the 5-HT2A receptor, which results in the activation of the receptor. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of DMMDA-2. The exact mechanism of action of DMMDA-2 is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
DMMDA-2 has been found to induce a range of physiological and biochemical effects in the body. These include changes in heart rate, blood pressure, and body temperature. It has also been found to alter the levels of neurotransmitters in the brain, particularly serotonin and dopamine. These effects are responsible for the hallucinogenic properties of DMMDA-2.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It is a potent hallucinogen that can be used to study the effects of psychoactive drugs on the brain. It is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, DMMDA-2 has several limitations as well. It is a controlled substance and is not readily available for research purposes. It also has a narrow therapeutic index, which means that it has a high potential for toxicity.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research could focus on the development of novel analogs of DMMDA-2 that have improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of DMMDA-2 and its effects on the brain.
Conclusion:
In conclusion, DMMDA-2 is a potent psychoactive drug that has been identified as a potential hallucinogen. It has been used in various scientific research studies, particularly in the field of neuroscience, to study the effects of psychoactive drugs on the brain. DMMDA-2 has several advantages for use in lab experiments, but also has limitations due to its controlled substance status and narrow therapeutic index. Future research on DMMDA-2 could focus on its potential therapeutic use, the development of novel analogs, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of DMMDA-2 involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-methoxybenzylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain DMMDA-2 in its pure form.

Scientific Research Applications

DMMDA-2 has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to exhibit hallucinogenic properties, similar to other psychoactive drugs such as LSD and psilocybin. Research has shown that DMMDA-2 activates the serotonin 5-HT2A receptor, which is responsible for mediating the effects of hallucinogens.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O4/c1-25-18-6-4-16(5-7-18)15-22-8-10-23(11-9-22)21(24)17-12-19(26-2)14-20(13-17)27-3/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

JSORCANAQVRVMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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